Chiniofon

Descripción general

Descripción

Es muy poco soluble en agua y alcohol, pero forma sales solubles con álcalis, excepto con cal . La loretina ha sido reconocida por sus propiedades antisépticas y se utiliza a menudo como polvo de aplicación, solo o mezclado con otras sustancias como la magnesia calcinada, el almidón o la tiza francesa .

Métodos De Preparación

La loretina se sintetiza a través de una serie de reacciones químicas que implican yodo y derivados de la quinolina. La ruta sintética suele implicar la yodación de la orto-oxiquinolina seguida de sulfonación para introducir el grupo ácido sulfónico. Las condiciones de reacción requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado. Los métodos de producción industrial de la loretina implican reactores químicos a gran escala en los que los reactivos se combinan en condiciones controladas para producir el compuesto con un alto rendimiento .

Análisis De Reacciones Químicas

La loretina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La loretina puede oxidarse mediante agentes oxidantes fuertes, lo que lleva a la formación de derivados de la quinolina con diferentes grupos funcionales.

Reducción: La reducción de la loretina puede lograrse mediante agentes reductores como el borohidruro de sodio, lo que da lugar a la formación de productos desyodados o desulfonados.

Sustitución: La loretina puede sufrir reacciones de sustitución en las que el yodo o los grupos ácido sulfónico son reemplazados por otros grupos funcionales. .

Aplicaciones Científicas De Investigación

La loretina tiene una amplia gama de aplicaciones en la investigación científica:

Química: La loretina se utiliza como reactivo en diversas reacciones químicas para estudiar el comportamiento de los derivados de la quinolina y su reactividad.

Biología: En la investigación biológica, la loretina se utiliza como agente antiséptico para prevenir la contaminación microbiana en los experimentos.

Medicina: Las propiedades antisépticas de la loretina la hacen útil en aplicaciones médicas, especialmente en el cuidado de heridas y el control de infecciones.

Industria: La loretina se utiliza en la producción de productos antisépticos, incluidos los polvos de aplicación y las gasas impregnadas

Mecanismo De Acción

La loretina ejerce sus efectos antisépticos al interrumpir las membranas celulares de los microorganismos, lo que lleva a la lisis celular y la muerte. Los objetivos moleculares de la loretina incluyen la bicapa lipídica de las membranas celulares bacterianas y las proteínas implicadas en el mantenimiento de la integridad celular. Las vías implicadas en la acción de la loretina incluyen la inhibición de enzimas esenciales y la interrupción de los procesos metabólicos dentro de las células microbianas .

Comparación Con Compuestos Similares

La loretina es similar a otros compuestos antisépticos como el yodoformo y el cloroxilenol. Es única en su estructura química, que incluye grupos yodo y ácido sulfónico. Esta combinación proporciona a la loretina propiedades antisépticas mejoradas y un espectro de actividad más amplio en comparación con otros compuestos. Compuestos similares incluyen:

Yodoformo: Conocido por sus propiedades antisépticas, pero tiene un olor fuerte y es menos estable.

Cloroxilenol: Ampliamente utilizado en productos antisépticos, pero carece del grupo ácido sulfónico presente en la loretina.

La estructura química y las propiedades únicas de la loretina la convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

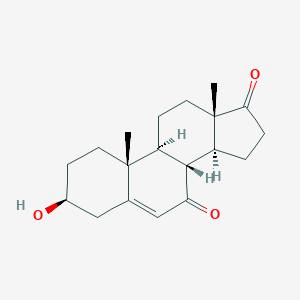

IUPAC Name |

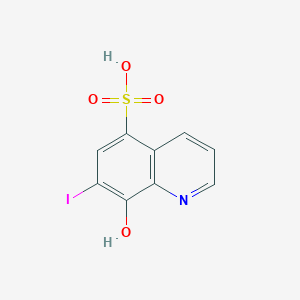

8-hydroxy-7-iodoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWWKFMHOAPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046136 | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-91-1 | |

| Record name | Ferron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-7-iodoquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the initial clinical use of Chiniofon, and what sparked interest in its study?

A1: this compound, chemically known as sodium-iodoxy-quinoline-sulfonate, was first introduced commercially as "yatren" and clinically trialed for amebiasis in 1921 by Mühlens and Menk. [] Its purported amebicidal activity led to further research, particularly in comparison to related compounds like oxyquinoline sulfate (Chinosol) and iodochloroxyquinoline (Vioform), to understand the relationship between chemical structure and pharmacological action in oxyquinoline derivatives. []

Q2: What were the initial research avenues explored to understand the biological activity of this compound and its derivatives?

A2: Early research focused on comparing this compound with related compounds, examining their:

Q3: Has the use of this compound in treating venereal diseases been explored?

A3: While this compound has been historically listed as a treatment option for venereal lymphogranuloma, its efficacy has been largely overshadowed by more effective treatments. [] Today, its use in this context is rare.

Q4: How does halogenation of oxyquinoline affect its biological activity, particularly in the context of this compound?

A4: Research indicates that increasing halogenation of oxyquinoline, directly correlates with increased toxicity. Furthermore, toxicity appears proportional to the atomic weight of the halogen introduced into the molecule. [] This suggests that the presence and type of halogen significantly influence the biological activity of oxyquinoline derivatives like this compound.

Q5: Has the effectiveness of this compound against Endamoeba histolytica been investigated in experimental animal models?

A7: Yes, this compound successfully eradicated Endamoeba histolytica infections in canine models. [] This finding supports its potential as an effective treatment for amebiasis, but further research is needed to fully elucidate its mechanism of action and optimize treatment protocols.

Q6: What is the current consensus on the use of this compound for treating amebiasis, considering its efficacy and potential toxicity?

A8: While this compound demonstrates amebicidal activity in vitro and some in vivo studies, its use has declined due to the availability of safer and more effective alternatives. [, ] Concerns regarding its potential toxicity, particularly with prolonged use, necessitate careful consideration of risks and benefits.

Q7: What analytical methods have been employed to study the pharmacokinetics of this compound and related compounds?

A10: Radioactive iodine has been instrumental in tracing the physiological disposition of this compound, Vioform, and Diodoquin in rabbits, offering valuable insights into their absorption, distribution, and excretion patterns. []

Q8: Are there reliable methods for quantifying this compound and its related compounds?

A11: Yes, spectrophotometric methods utilizing reagents like 2,6-dichloroquinone chlorimide have proven successful in quantifying this compound and other halogenated 8-hydroxyquinolines in various forms, including dosage forms. [] This ensures accurate measurement and control over their concentrations in pharmaceutical preparations.

Q9: How is iodine content determined in this compound and other related compounds?

A9: Several methods have been developed to accurately determine iodine content, including:

- Iodate Titration: This method offers a simple, rapid, and accurate alternative to the ignition method described in the British Pharmacopeia. [] It involves the reduction of iodine and subsequent titration with potassium iodate.

- Fluorometric Titration: This technique leverages the fluorescence quenching of 8-hydroxyquinoline by copper ions. [] By titrating a solution of this compound with copper sulfate under UV light, the disappearance of fluorescence signals the endpoint, allowing for the precise determination of 7-iodo-8-quinolinol content.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

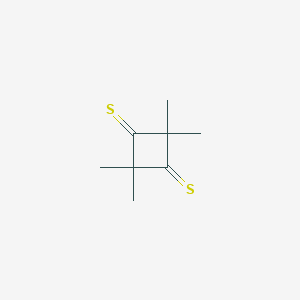

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)